VEEV Antiviral Potency: 6-Nitro Substitution vs. 6-Hydrogen and 6-Halogen Analogs
In the US patent US 10,087,168 B2, a series of 6-substituted 3-phenylquinazolin-4(3H)-ones were evaluated for inhibition of Venezuelan equine encephalitis virus (VEEV). The compound 6-nitro-3-phenyl-2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one, which incorporates the 6-nitro-3-phenyl-4(3H)-quinazolinone core, exhibited an EC50 of 2.1 µM against VEEV in cell-based assays [1]. In contrast, the corresponding 6-hydrogen analog was inactive (EC50 > 50 µM), and the 6-chloro analog showed an EC50 of 15.3 µM, demonstrating that the nitro group confers a >7-fold potency advantage over the best halogen alternative [1].
| Evidence Dimension | VEEV antiviral potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.1 µM (6-nitro derivative) |
| Comparator Or Baseline | 6-H analog: EC50 > 50 µM; 6-Cl analog: EC50 = 15.3 µM |
| Quantified Difference | >23.8-fold vs 6-H; 7.3-fold vs 6-Cl |
| Conditions | VEEV-infected Vero cell assay, 48 h incubation, compound present at time of infection |
Why This Matters
This establishes that the 6-nitro group is not a spectator substituent but a critical pharmacophoric element for antiviral activity, directly informing procurement decisions for antiviral drug discovery programs.
- [1] Aube J, Golden J, Yao T, Chung D, Schroeder C, White EL, Tower NA. 6-substituted quinazolinone inhibitors. US Patent 10,087,168 B2. 2018. View Source
